2-(Dipropylamino)acetohydrazide

Vue d'ensemble

Description

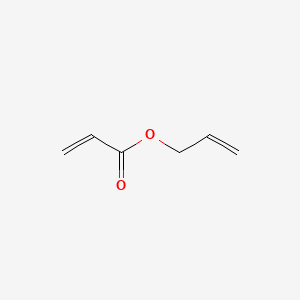

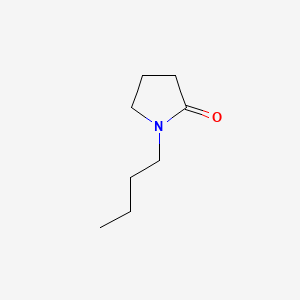

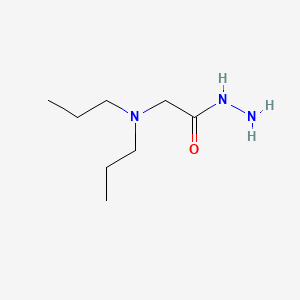

“2-(Dipropylamino)acetohydrazide” is a chemical compound with the molecular formula C8H19N3O . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of “2-(Dipropylamino)acetohydrazide” and its derivatives has been reported in several studies . For instance, one study described the synthesis of pyridazine-acetohydrazide derivatives by coupling substituted aldehyde with 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl) acetohydrazide .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(Dipropylamino)acetohydrazide” are not extensively documented, it’s known that acetohydrazide compounds can participate in various chemical reactions . For instance, they can react with aldehydes to form novel derivatives .

Applications De Recherche Scientifique

Antibiotic Development

Summary of Application

The compound “2-(Dipropylamino)acetohydrazide” has been identified as a potential inhibitor of BioA, a key enzyme in the development of antibiotics .

Methods of Application

The research focuses on MAC13772, a synthetic acetohydrazide identified as a potential inhibitor of BioA . The exact experimental procedures and technical details were not specified in the source.

Results or Outcomes

The outcomes of this research could potentially lead to the development of novel antibiotics, although specific results or quantitative data were not provided in the source .

Anti-Inflammatory and Anti-Oxidant Drug Development

Summary of Application

A series of imine derivatives have been synthesized through microwave-assisted Schiff base formation by reacting 2-(4-methoxyphenyl)acetohydrazide with various substituted aldehydes . These derivatives have shown promising biological activities and are being studied for their potential as anti-inflammatory and anti-oxidant drugs .

Methods of Application

The compounds were synthesized through microwave-assisted Schiff base formation by reacting 2-(4-methoxyphenyl)acetohydrazide with various substituted aldehydes . The newly synthesized compounds were then screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities .

Results or Outcomes

Compounds 4a, 4c, 7a, and 7c significantly lowered the volume of rat paw edema, indicating potent anti-inflammatory effects . In the anti-oxidant assay, compound 7a exhibited an IC50 value of 7.2 ± 2.7 μg/mL, comparable with that of the reference ascorbic acid (2.61 ± 0.29 μg/mL), making it the most active compound among the series .

Enhancing Potency and Stability against Gram-negative Pathogens

Summary of Application

The compound “2-(Dipropylamino)acetohydrazide” has been used in the design and synthesis of acetohydrazide derivatives to enhance potency and stability against Gram-negative pathogens .

Methods of Application

The exact experimental procedures and technical details were not specified in the source .

Results or Outcomes

A derivative emerged as significantly more potent against Acinetobacter baumannii, achieving a four-fold increase in efficacy . This not only highlights BioA as a promising target for antibiotic intervention but also underscores the successful application of SAR (Structure-Activity Relationship) studies .

Anticonvulsant Drug Development

Summary of Application

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for their potential as anticonvulsant drugs .

Results or Outcomes

The outcomes of this research could potentially lead to the development of novel anticonvulsant drugs, although specific results or quantitative data were not provided in the source .

Orientations Futures

The future directions for “2-(Dipropylamino)acetohydrazide” could involve further exploration of its potential applications in various fields. For instance, one study has reported the synthesis of pyridazine-acetohydrazide derivatives using a similar compound and evaluated their in vitro and in vivo antihyperglycemic activity . This suggests potential applications in the development of new therapeutic agents.

Propriétés

IUPAC Name |

2-(dipropylamino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O/c1-3-5-11(6-4-2)7-8(12)10-9/h3-7,9H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXTXJCVFAWXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181032 | |

| Record name | Glycine, N,N-dipropyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dipropylamino)acetohydrazide | |

CAS RN |

2644-34-0 | |

| Record name | N,N-Dipropylglycine hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N-dipropyl-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-dipropyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.